N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine
CAS No.:
Cat. No.: VC17938451
Molecular Formula: C24H17NO
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17NO |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(2-phenylphenyl)dibenzofuran-3-amine |
| Standard InChI | InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-21-20-11-5-7-13-23(20)26-24(21)16-18/h1-16,25H |
| Standard InChI Key | JZIRXBHGSUKMLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a dibenzofuran core (two benzene rings fused to a furan heterocycle) linked to a biphenyl group via an amine bridge at the 3-position. The biphenyl moiety introduces steric effects that influence reactivity, while the amine group provides nucleophilic character. The IUPAC name reflects this connectivity: N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 335.4 g/mol | |
| Storage Temperature | Room temperature (recommended) | |
| Hazard Statements | H302, H315, H319 |
The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in optoelectronic materials.
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis typically involves palladium-catalyzed coupling reactions between biphenyl derivatives and dibenzofuran precursors. A representative protocol includes:
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Suzuki-Miyaura Coupling: A boronic acid-functionalized biphenyl reacts with a halogenated dibenzofuran derivative in the presence of and a base (e.g., ).
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Amine Functionalization: The intermediate undergoes nucleophilic aromatic substitution with ammonia or a protected amine source .
Industrial-scale production often employs continuous flow reactors to enhance yield (reported up to 77% in batch systems ) and reduce reaction times. Purification via column chromatography or recrystallization ensures high purity (>95%), as confirmed by NMR and HPLC .
Challenges in Isomer Separation
The 2-yl and 4-yl biphenyl isomers (e.g., N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine) exhibit similar polarity, complicating separation. Techniques like chiral stationary-phase HPLC or fractional crystallization are required .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with or yields quinone derivatives, useful as electron-accepting materials in organic semiconductors .
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Reduction: Catalytic hydrogenation () produces secondary amines or alcohols, depending on conditions.
Electrophilic Aromatic Substitution
The electron-rich dibenzofuran core undergoes nitration and sulfonation at the 2- and 4-positions, enabling further derivatization .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, conjugated structure enhances electroluminescence efficiency. In bilayer OLED devices, it achieves a luminance of 12,000 cd/m² at 10 V.
Liquid Crystals
Functionalization with alkyl chains (e.g., via Mitsunobu reaction) produces thermotropic liquid crystals with nematic phases stable up to 150°C .
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